Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)18-15/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGIFOXNSWSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis Approach
The Fischer indole synthesis is a foundational method for constructing substituted indoles. For this compound, a typical route involves:
- Step 1: Preparation of a phenylhydrazone derivative from a suitable ketone or aldehyde.
- Step 2: Cyclization under acidic conditions (often polyphosphoric acid) to yield the indole core.
- Step 3: Bromination at the 5-position using brominating agents such as N-bromosuccinimide (NBS).
- Step 4: Esterification of the indole-2-carboxylic acid to the methyl ester using methanol and an acid catalyst.
- Synthesis of 3-phenylindole-2-carboxylic acid via Fischer indole synthesis.
- Selective bromination at the 5-position.
- Conversion of the carboxylic acid to its methyl ester.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Polyphosphoric acid, 328–338 K, 4 h | TLC to monitor progress |
| Bromination | NBS or Br2 in acetic acid | Temperature control critical |
| Esterification | Methanol, acid catalyst (H2SO4) | Reflux, then neutralization |
Yields for these steps are typically moderate to good, with the final product often purified by recrystallization from ethyl acetate or acetone-toluene mixtures.
Alternative Synthetic Approaches
Other synthetic routes may involve:
- Direct functionalization: Starting from commercially available indole derivatives, introducing the phenyl and bromo substituents via cross-coupling (e.g., Suzuki or Heck reactions) and electrophilic substitution.
- Continuous flow synthesis: For industrial-scale production, continuous flow reactors are used to enhance reaction control, safety, and yield, while minimizing environmental impact.
Data Table: Key Preparation Parameters
Research Findings and Optimization
- Yield Optimization: The use of continuous flow reactors and greener reagents has been shown to improve overall yields and reduce byproducts.
- Purity: Recrystallization from solvent mixtures such as acetone-toluene or ethyl acetate is effective for obtaining X-ray diffraction quality crystals.
- Structural Characterization: The compound exhibits planarity in its core structure, with strong π-conjugation and hydrogen bonding stabilizing the crystal lattice.
- Environmental Considerations: Modern methods focus on minimizing hazardous waste and optimizing reaction efficiency, in line with green chemistry principles.
Summary Table: Physical and Chemical Data
| Property | Value/Range | Reference |
|---|---|---|
| Molecular Formula | C16H12BrNO2 | |
| Molar Mass | 330.18 g/mol | |
| Density | 1.492 ± 0.06 g/cm³ | |
| Boiling Point | 514.1 ± 50.0 °C (predicted) | |
| pKa | 13.75 ± 0.30 (predicted) |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 5-amino-3-phenyl-1H-indole-2-carboxylate.
Reduction: Formation of 5-bromo-3-phenyl-1H-indole-2-methanol.
Oxidation: Formation of 5-bromo-3-phenyl-1H-indole-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate serves as a significant scaffold in the synthesis of various bioactive compounds. The indole structure is known for its diverse pharmacological activities, making derivatives of this compound valuable in drug development.
Synthesis and Derivatives :
- The compound can be synthesized through methods such as Fischer indole synthesis, which involves the reaction of phenylhydrazones with carbonyl compounds to yield indole derivatives .
- Derivatives of this compound have been evaluated for their biological activities, including antiproliferative effects against cancer cell lines .
Anticancer Activity
Recent studies have demonstrated that this compound and its derivatives exhibit promising anticancer properties.
Case Studies :
- A derivative of this compound was found to show selective cytotoxicity against colon cancer cells (COLO 205) with an LC50 of 71 nM, indicating its potential as a targeted cancer therapy .
- Another study highlighted that certain derivatives displayed microtubule-destabilizing effects, which are crucial for inhibiting cancer cell proliferation by disrupting the mitotic spindle during cell division .
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate depends on its specific application:
Pharmacological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Material Science: In electronic applications, it functions as a charge carrier due to its conjugated π-electron system, facilitating electron transport in devices.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Position 5 Substitution
- Methyl 5-Bromo-1H-indole-2-carboxylate: Differs by lacking the 3-phenyl group.
- Ethyl 5-Bromo-1H-indole-2-carboxylate : The ethyl ester increases lipophilicity compared to the methyl ester, which may affect solubility and pharmacokinetic properties .
- 5-Fluoro-N-(4-Benzoylphenyl)-1H-indole-2-carboxamide: Replaces bromine with fluorine and the ester with a carboxamide.
Position 3 Substitution
- 5-Bromo-3-(Imidazol-5-yl)-1H-indole Derivatives : Substitution with imidazole rings (e.g., 5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole) introduces heterocyclic moieties that enhance biological activity, likely through interactions with enzyme active sites .
- 5-Bromo-3-(Triazol-1-yl)-1H-indole : The triazole group offers hydrogen-bonding and π-stacking capabilities, differing from the phenyl group’s purely hydrophobic interactions .
Ester vs. Amide Functionalization
- 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide: The carboxamide group (vs.
Physical and Spectral Properties
Biological Activity
Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their diverse biological activities. They have been implicated in various pharmacological effects such as:
- Antiviral
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
These compounds typically interact with biological targets through enzyme inhibition, receptor binding, and modulation of gene expression, making them valuable in medicinal chemistry.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress in cells.
- Gene Expression Modulation : The compound may alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
| A549 (Lung) | 20 | Inhibits cell proliferation |
| HT-29 (Colon) | 25 | Modulates gene expression related to growth |
The compound's effectiveness was attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells through multiple mechanisms, including ROS formation and caspase activation .
Antimicrobial Activity
This compound also shows antimicrobial properties. In vitro studies assessed its efficacy against several bacterial strains:
| Bacteria | MIC (µg/mL) | Comparison to Standard |
|---|---|---|
| Escherichia coli | 4 | More effective than gentamicin |
| Staphylococcus aureus | 8 | Comparable to ciprofloxacin |
| Pseudomonas aeruginosa | 6 | Higher activity than standard drugs |
These findings indicate that the compound has potential as a therapeutic agent against bacterial infections .
Case Studies
Case Study 1: Anticancer Activity in Vivo
A pilot study conducted on mice bearing human breast cancer tumors treated with this compound showed a reduction in tumor size compared to untreated controls. The treatment resulted in a significant decrease in tumor growth rate, highlighting the compound's potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, a series of indole derivatives including this compound were tested against resistant strains of bacteria. The results indicated that this compound exhibited superior activity against multi-drug resistant strains, suggesting its utility in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves coupling reactions using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for indole functionalization. For example, a similar synthesis () used PEG-400/DMF (2:1) as a solvent system, CuI as a catalyst, and 12-hour stirring at room temperature. Post-reaction, extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) yielded 50% product. Optimization strategies include varying catalyst loading (e.g., 1.0–1.5 equivalents of CuI), testing solvent polarity (e.g., DMF vs. THF), and adjusting reaction time (8–24 hours) to balance yield and purity. Monitoring via TLC (Rf = 0.30 in ethyl acetate/hexane) ensures reaction progress.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous indole derivatives. For instance, the phenyl group protons typically appear at δ 7.2–7.5 ppm, while the methyl ester resonates near δ 3.8–4.0 ppm ().
- LC/MS and HRMS : Confirm molecular weight (e.g., m/z 386 [M+H]+ in ) and fragmentation patterns. Use high-resolution data (e.g., FAB-HRMS m/z 427.0757 in ) to verify empirical formulas.
- X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., bromine positioning) via single-crystal analysis ().
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Programs like SHELXL ( ) refine structures via least-squares minimization, while WinGX ( ) handles data integration.
- Challenges : Disordered solvent molecules or twinning (common in brominated indoles) require constraints (e.g., ISOR/DFIX in SHELXL). For visualization, ORTEP-3 ( ) generates thermal ellipsoid plots. Example refinement metrics: R1 < 5% for high-quality data ().
Q. What strategies are recommended for resolving contradictions in biological activity data of indole derivatives like this compound?
- Methodological Answer :
- Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Structural Analogs : Compare activity with derivatives lacking bromine or phenyl groups () to isolate pharmacophores.
- Assay Validation : Replicate results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives.
Q. How can computational methods complement experimental data in studying the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps, identifying electrophilic sites (e.g., C5 bromine as a leaving group).
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate poses with crystallographic data ().
Q. What methodologies are employed to assess the regioselectivity of electrophilic substitutions in this compound derivatives?
- Methodological Answer :
- Directing Group Analysis : The phenyl group at C3 and ester at C2 direct electrophiles to C4/C6 positions ().
- NMR Tracking : Use ¹H-¹³C HSQC to monitor deuterium exchange at reactive sites.
- Competition Experiments : Compare substitution rates with non-brominated analogs to quantify bromine’s electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
